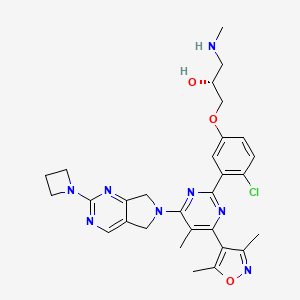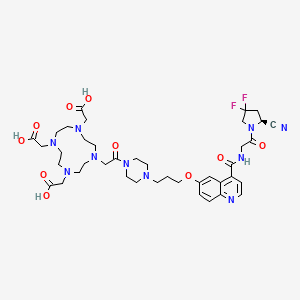
FAPI-4
描述
成纤维细胞活化蛋白抑制剂-4 (FAPI-4) 是一种放射性标记的分子试剂,靶向成纤维细胞活化蛋白 (FAP) 的抑制剂。FAP 通常存在于肿瘤基质和炎症组织中,具有明显的成纤维细胞增殖。 This compound 是一种很有前景的用于肿瘤成像的正电子发射断层扫描 (PET) 示踪剂,在诊断各种癌症和炎症性疾病方面已显示出潜力 .
准备方法
合成路线和反应条件
FAPI-4 的合成涉及制备 [68Ga]Ga-FAPI-4 的冻干试剂盒的配制。此过程确保使用发电机或回旋加速器产生的 68GaCl3 获得高放射化学产率。 实验参数如 this compound 浓度、缓冲液含量、储存条件和保质期经过优化,以确保放射化学产率大于 95% . 冻干的 this compound 试剂盒包含 50 µg 的 this compound 配体,在用约 1.11 GBq 的 68GaCl3 标记后,始终以大于 95% 的放射化学产率产生 [68Ga]Ga-FAPI-4 .
工业生产方法
This compound 的工业生产涉及使用自动化合成模块以确保一致且高质量的生产。 该过程包括使用固相萃取 (SPE) 进行纯化和质量控制措施,以保持放射化学纯度高于 95% .
化学反应分析
反应类型
FAPI-4 经历各种化学反应,包括:
常用试剂和条件
形成的主要产物
[68Ga]Ga-FAPI-4: 放射性标记反应形成的主要产物是 [68Ga]Ga-FAPI-4,它用于 PET 成像过表达 FAP 的癌症.
作用机制
FAPI-4 通过靶向成纤维细胞活化蛋白发挥作用,成纤维细胞活化蛋白在肿瘤基质和炎症组织中过表达。this compound 与 FAP 的结合允许使用 PET 成像可视化表达 FAP 的细胞。 FAP 是一种二肽基肽酶 4 家族的蛋白质,具有内肽酶活性,能够裂解细胞外基质的结构蛋白并改变肿瘤微环境 . 这种机制促进细胞浸润和转移的形成 .
相似化合物的比较
类似化合物
FAPI-2: 另一种成纤维细胞活化蛋白抑制剂,具有与 FAPI-4 相似的结合特性.
FAPI-34: FAPI 的衍生物,具有改善的肿瘤摄取和保留.
FAPI-46: 与 this compound 相比,该化合物具有增强的肿瘤与正常器官的比率.
This compound 的独特性
This compound 的独特性在于它能够快速内化到过表达 FAP 的肿瘤中,并快速从非靶组织中清除 . 这种特性使 this compound 成为一种有效的 PET 示踪剂,用于高对比度肿瘤成像。
属性
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54F2N10O10/c41-40(42)21-29(22-43)52(28-40)34(53)23-45-39(61)31-4-5-44-33-3-2-30(20-32(31)33)62-19-1-6-46-15-17-51(18-16-46)35(54)24-47-7-9-48(25-36(55)56)11-13-50(27-38(59)60)14-12-49(10-8-47)26-37(57)58/h2-5,20,29H,1,6-19,21,23-28H2,(H,45,61)(H,55,56)(H,57,58)(H,59,60)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWDAESAANBIGG-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54F2N10O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2374782-02-0 | |
| Record name | DOTA-fapi-04 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2374782020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOTA-FAPI-04 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7X5DKW7N9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DOTA-FAPI-04 exhibits high binding affinity and specificity for Fibroblast Activation Protein (FAP), an enzyme overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. This selective targeting makes it valuable for both imaging and potentially targeted therapy. [, , , ]
A: While precise binding mechanisms require further investigation, research suggests that the quinoline-based structure of DOTA-FAPI-04 plays a crucial role in its interaction with the active site of FAP. This binding may lead to the inhibition of FAP's enzymatic activity. [, ]
A: Binding of DOTA-FAPI-04 to FAP allows for visualization of FAP-expressing cells, such as CAFs, using PET/CT imaging. This enables clinicians and researchers to better assess tumor staging, potential recurrence, and treatment response. [, , , ] Further research is underway to explore the therapeutic potential of DOTA-FAPI-04 in inhibiting FAP activity and its influence on tumor progression.
ANone: The molecular formula of DOTA-FAPI-04 is C42H54F2N10O9. Its molecular weight is 880.94 g/mol.
A: While the provided research doesn't delve into detailed spectroscopic analysis, it does confirm the successful synthesis and radiolabeling of DOTA-FAPI-04 with isotopes like 68Ga, 64Cu, and 177Lu for PET imaging and potential therapeutic applications. [, ]
A: Studies show that radiolabeled DOTA-FAPI-04, particularly when labeled with 68Ga and 177Lu, exhibits high stability in physiological solutions like phosphate-buffered saline and fetal bovine serum. [] This stability is crucial for its reliable use in imaging and potential therapeutic applications.
A: DOTA-FAPI-04 is primarily investigated as an inhibitor of FAP, not a catalyst. Its value lies in its ability to bind to and potentially inhibit FAP activity, not catalyze other reactions. [, ]
A: While the provided research doesn't detail specific computational studies, it alludes to the design and development of DOTA-FAPI-04 based on the principles of structure-activity relationships. This suggests the use of computational chemistry and modeling in optimizing its properties. [] Further research in this area could provide valuable insights into its binding mechanism, pharmacokinetic profile, and potential for optimization.
A: Research highlights the development of FAPI tetramers, indicating that structural modifications can significantly impact the compound's pharmacokinetic properties. Specifically, tetramers demonstrate higher tumor uptake and longer tumor retention compared to dimers or monomers. [] This suggests that further structural optimization could lead to even more effective imaging agents and potential therapeutics.
A: While the provided research does not delve into specific formulation details, it confirms the successful radiolabeling of DOTA-FAPI-04 with different isotopes. This suggests the existence of suitable formulations for radiopharmaceutical applications. [, ] Further research could focus on optimizing these formulations to improve stability, solubility, and ultimately, bioavailability for enhanced imaging and therapeutic efficacy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B607334.png)

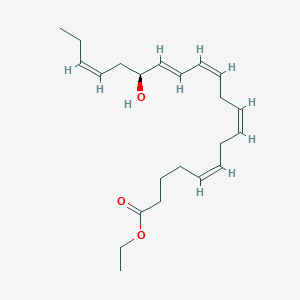
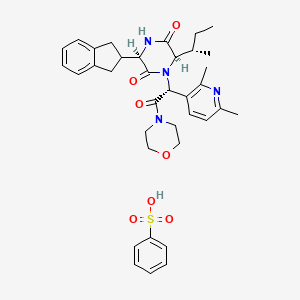
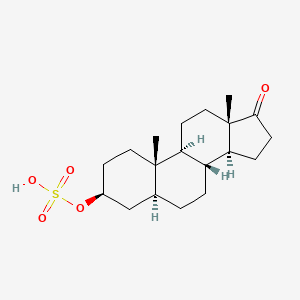
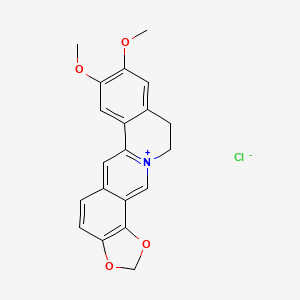
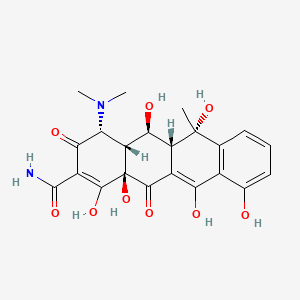

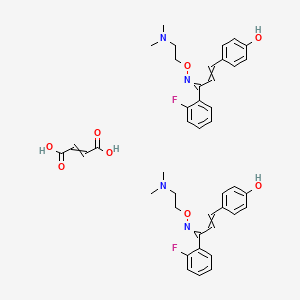
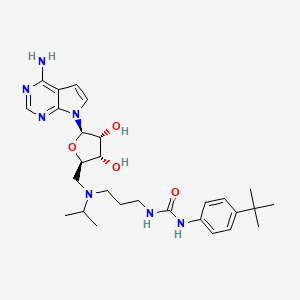
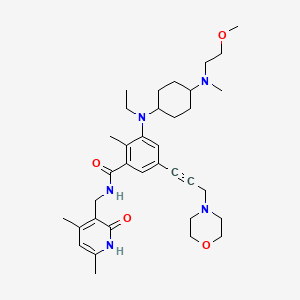
![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B607353.png)
